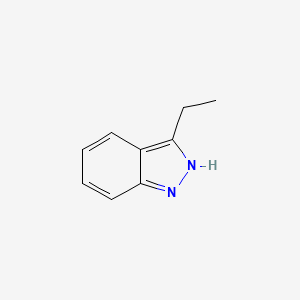

3-ethyl-1H-indazole

Übersicht

Beschreibung

3-Ethyl-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family Indazoles are characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring The presence of an ethyl group at the third position of the indazole ring distinguishes this compound from other indazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the transition metal-catalyzed reactions, such as the coupling of imidate esters with nitrosobenzenes under cooperative rhodium and copper catalysis . Additionally, reductive cyclization reactions and synthesis via consecutive formation of carbon-nitrogen and nitrogen-nitrogen bonds without catalysts and solvents from 2-azidobenzaldehydes and amines have been reported .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethyl-1H-indazole undergoes various chemical reactions, including electrophilic substitution, nucleophilic substitution, oxidation, and reduction. The presence of the indazole ring allows for facile electrophilic substitution reactions such as halogenation, nitration, sulfonation, alkylation, and acylation . Additionally, the imino hydrogen in the indazole ring facilitates alkylation, acetylation, and metalation reactions .

Common Reagents and Conditions:

Electrophilic Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Nucleophilic Substitution: Nucleophiles such as amines or thiols can be used to substitute electrophilic groups on the indazole ring.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the indazole ring.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the indazole ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of this compound can yield halogenated derivatives, while oxidation can produce oxidized indazole compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

3-Ethyl-1H-indazole and its derivatives have been extensively studied for their anticancer properties. Research has shown that certain derivatives exhibit significant inhibitory effects against various cancer cell lines. For instance, a study highlighted the synthesis of indazole derivatives, including this compound, which demonstrated potent activity against breast cancer cell lines. The mechanism involves the inhibition of tyrosine kinases, which are critical for cancer cell proliferation and survival .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity. A study evaluated several indazole derivatives against Candida albicans and Candida glabrata, revealing that specific derivatives of this compound displayed effective antifungal properties at low concentrations. This suggests potential applications in treating fungal infections, particularly those resistant to conventional therapies .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise in anti-inflammatory applications. Research indicates that certain derivatives can inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .

Chemical Research

Synthetic Methodologies

this compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows for the exploration of new synthetic methodologies, contributing to advancements in organic chemistry. Researchers have utilized this compound to develop novel synthetic routes for creating more complex molecules with potential therapeutic benefits .

Enzyme Inhibition Studies

The compound is also used in biochemical research to study enzyme inhibition and receptor binding. Its ability to interact with specific molecular targets makes it an invaluable tool for understanding biological processes and developing new drugs targeting these pathways .

Case Study 1: Anticancer Activity

A recent investigation focused on the synthesis of this compound derivatives and their evaluation against various cancer cell lines. The study found that certain derivatives inhibited cell growth significantly at low concentrations, demonstrating potential as effective anticancer agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 (Breast) | 15 |

| Derivative B | HeLa (Cervical) | 20 |

Case Study 2: Antifungal Activity

In another study, various indazole derivatives were tested against C. albicans and C. glabrata. The results indicated that some compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antifungal agents.

| Compound | Target Organism | MIC (mM) |

|---|---|---|

| Compound X | C. albicans | 0.5 |

| Compound Y | C. glabrata | 1.0 |

Pharmacokinetics and Safety

Studies suggest that this compound derivatives are well-absorbed in the body, metabolized by various enzymes, and excreted through the kidneys, indicating favorable pharmacokinetic properties for drug development . However, further investigations into their toxicity profiles are necessary to ensure safety in clinical applications.

Wirkmechanismus

The mechanism of action of 3-ethyl-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . By inhibiting COX-2, this compound can reduce the production of pro-inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory effects .

Additionally, indazole derivatives can interact with various receptors and enzymes involved in cellular signaling pathways, leading to their diverse biological activities. The specific molecular targets and pathways depend on the structural modifications of the indazole ring and the presence of functional groups.

Vergleich Mit ähnlichen Verbindungen

3-Ethyl-1H-indazole can be compared with other similar compounds within the indazole family. Some of the similar compounds include:

1H-Indazole: The parent compound of the indazole family, lacking the ethyl group at the third position.

2H-Indazole: A tautomeric form of indazole with the hydrogen atom located at the second position.

3-Methyl-1H-Indazole: Similar to this compound but with a methyl group instead of an ethyl group at the third position.

Uniqueness: The presence of the ethyl group at the third position of the indazole ring in this compound imparts unique chemical and biological properties compared to other indazole derivatives. This structural modification can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity.

Biologische Aktivität

3-Ethyl-1H-indazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antifungal research. This article provides a comprehensive overview of its biological properties, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound belongs to the indazole family, which is characterized by a fused benzene and pyrazole ring system. The presence of the ethyl group at the 3-position contributes to its unique pharmacological profile. The molecular formula is , and its structure can be represented as follows:

Antitumor Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A notable investigation focused on the synthesis and evaluation of various indazole derivatives, including this compound. The study revealed that certain derivatives exhibited significant inhibitory effects against cancer cell lines.

Case Study: Antitumor Activity

In a study evaluating the antitumor activity of indazole derivatives, compound 6o (a derivative of this compound) demonstrated an IC50 value of 5.15 µM against the K562 cell line, a model for chronic myelogenous leukemia (CML). In contrast, its selectivity for normal HEK-293 cells was confirmed with an IC50 of 33.2 µM , indicating a promising therapeutic window for further development .

| Compound | Cell Line | IC50 (µM) | Selectivity (Normal Cells) |

|---|---|---|---|

| 6o | K562 | 5.15 | 33.2 |

The mechanism of action was linked to the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway, suggesting that these compounds may induce apoptosis in cancer cells while sparing normal cells .

Antifungal Activity

Another area where this compound has shown promise is in antifungal activity. A study focused on the design and synthesis of indazole derivatives evaluated their efficacy against various Candida species.

Case Study: Antifungal Activity

In this research, several derivatives were tested against Candida albicans and Candida glabrata. Notably, compound 10g exhibited strong antifungal activity with a minimum inhibitory concentration (MIC) significantly lower than traditional antifungal agents like miconazole. The findings are summarized in the table below:

| Compound | Target Species | MIC (mM) |

|---|---|---|

| 10g | Candida albicans | 0.5 |

| 10g | Candida glabrata | 0.8 |

These results underscore the potential of this compound derivatives as new candidates for antifungal therapy, particularly in cases resistant to conventional treatments .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced significantly by structural modifications. Research into structure-activity relationships has identified key features that enhance its efficacy as both an anticancer and antifungal agent.

Key Findings from SAR Studies

- Substitution Patterns : Variations at the 1 or 3 positions of the indazole ring can enhance binding affinity to target proteins.

- Functional Groups : The introduction of electron-withdrawing groups has been shown to improve potency against specific kinases involved in cancer proliferation.

- Hydrophobicity : Modifications that increase lipophilicity often correlate with improved cellular uptake and bioavailability.

Eigenschaften

IUPAC Name |

3-ethyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-8-7-5-3-4-6-9(7)11-10-8/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQPUOQPZPUNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=CC=CC2=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80485831 | |

| Record name | 3-ethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4498-71-9 | |

| Record name | 3-Ethyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4498-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-ethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-ethyl-1H-indazole in the synthesis described in the research paper?

A1: The research article "Synthesis and Characterization of New α-Aminophosphonates Containing 1H-Indazole Moiety" [] utilizes this compound as a starting material rather than investigating its independent biological activity or properties. The researchers use it to synthesize a series of novel 1H-indazole derivatives containing α-aminophosphonate moieties. [] These new compounds are of interest for their potential biological activity, which needs further investigation.

Q2: Can you elaborate on the specific reactions involving this compound in this synthesis?

A2: The synthesis starts with this compound (1) undergoing a series of reactions: []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.